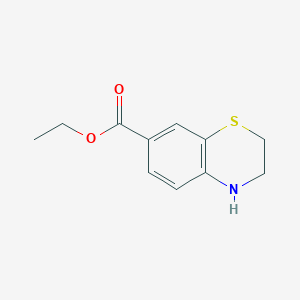

ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-9-10(7-8)15-6-5-12-9/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARLIXAIBSYDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate typically involves the condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then cyclized to form the desired benzothiazine derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of amides or other ester derivatives. Common reagents include amines or alcohols under acidic or basic conditions.

Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate with its benzoxazine analogs and derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

Physicochemical Properties

Key Observations :

- Substituent Effects : Halogen substituents (Br, Cl) at position 6 increase molecular weight and polarizability, impacting solubility and reactivity. Methyl or benzyl groups enhance lipophilicity, as seen in XLogP3 values .

- Sulfur vs. Oxygen : Benzothiazine derivatives (with S) are expected to exhibit distinct electronic properties compared to benzoxazines (with O), influencing ring aromaticity and electrophilic substitution patterns.

Reactivity and Functionalization

- Formylation Reactions :

- Vilsmeier-Haack Method : Selective formylation at position 7 in benzoxazine derivatives (e.g., 78% yield for 7-formyl-4-methyl-benzoxazine) . This regioselectivity is attributed to electronic effects of the N-benzyl group .

- Rieche’s Method : Produces mixtures of 6- and 8-formylated derivatives (e.g., 60% yield for a 6-formyl/8-formyl mixture) due to competing directing effects of oxygen and nitrogen .

- Acetylation : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-acetates (e.g., 8b–8e) show distinct IR stretches (ν 1741–1755 cm⁻¹) for ester carbonyl groups, with NMR confirming substituent-induced shifts .

Table 1: Comparative Analysis of Key Derivatives

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a benzene ring fused to a thiazine ring with an ethyl ester group at the 7th position. The synthesis typically involves the condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base like potassium carbonate, followed by cyclization to form the desired benzothiazine derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The cytotoxicity of this compound was evaluated using various assays, revealing an IC50 value indicative of potent activity against these cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes or block receptor signaling pathways, leading to the observed antimicrobial and anticancer effects. For instance, it may modulate the activity of topoisomerases or disrupt microtubule dynamics in cancer cells .

Comparative Analysis with Related Compounds

In comparison to other benzothiazine derivatives, this compound displays unique biological properties due to its specific substitution pattern. For instance:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial and anticancer | Ethyl ester group enhances solubility |

| 3,4-dihydro-2H-1,4-benzothiazine | Limited biological activity | Lacks ethyl ester group |

| 1,2,4-benzothiadiazine-1,1-dioxide | Antihypertensive and antidiabetic | Different ring structure |

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted on drug-resistant strains of Escherichia coli demonstrated that this compound could enhance the effectiveness of existing antibiotics by inhibiting efflux pumps responsible for drug resistance .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.